molecular formula C20H12N4O2S2 B11146134 N-{2-[(E)-1-cyano-2-(pyridin-4-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

N-{2-[(E)-1-cyano-2-(pyridin-4-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide

Cat. No.: B11146134
M. Wt: 404.5 g/mol
InChI Key: ANXJNHJRJDHYIP-SDNWHVSQSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including cyano, pyridine, thiophene, thiazole, and furan

Preparation Methods

The synthesis of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiophene derivative with a nitrile compound under acidic conditions.

    Introduction of the pyridine moiety: The thiazole intermediate is then reacted with a pyridine derivative in the presence of a base to form the desired product.

    Formation of the furan ring: The final step involves the cyclization of the intermediate to form the furan ring, completing the synthesis of the target compound.

Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.

Chemical Reactions Analysis

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12N4O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-pyridin-4-ylethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H12N4O2S2/c21-12-14(11-13-5-7-22-8-6-13)19-23-17(16-4-2-10-27-16)20(28-19)24-18(25)15-3-1-9-26-15/h1-11H,(H,24,25)/b14-11+

InChI Key

ANXJNHJRJDHYIP-SDNWHVSQSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(S2)/C(=C/C3=CC=NC=C3)/C#N)C4=CC=CS4

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(S2)C(=CC3=CC=NC=C3)C#N)C4=CC=CS4

Origin of Product

United States

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